molecular formula C13H16O B8272050 2-(1-Phenylcyclopentyl)acetaldehyde

2-(1-Phenylcyclopentyl)acetaldehyde

Cat. No. B8272050
M. Wt: 188.26 g/mol
InChI Key: LQBHJTRJOJXZJR-UHFFFAOYSA-N
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Patent
US05614550

Procedure details

1 ml of an aqueous solution of 39 mg (0.402 mmol) of sulfamic acid and then 1 ml of an aqueous solution of 37.6 mg (0.416 mmol) of sodium chlorite were added dropwise to a solution of 58.4 mg (0.310 mmol) of 2-(1-phenylcyclopentyl)acetaldehyde [prepared as described in step (v) above] in 1 ml of t-butanol at room temperature, and the resulting mixture was stirred for 1 hour at room temperature, after which it was extracted with methylene chloride. The extract was washed with water and then dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, to give colorless crystals. These were recrystallized from a mixture of ethyl acetate and hexane, to give 57 mg (yield 90%) of the title compound as plate-like crystals.
[Compound]
Name
aqueous solution
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
37.6 mg
Type
reactant
Reaction Step One
Quantity
58.4 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.Cl([O-])=[O:7].[Na+].[C:10]1([C:16]2([CH2:21][CH:22]=[O:23])[CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(C)(C)C>[C:10]1([C:16]2([CH2:21][C:22]([OH:7])=[O:23])[CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
aqueous solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
39 mg
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
aqueous solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
37.6 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
58.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)CC=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give colorless crystals
CUSTOM
Type
CUSTOM
Details
These were recrystallized from a mixture of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.